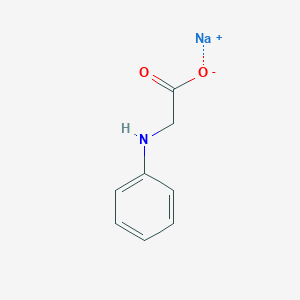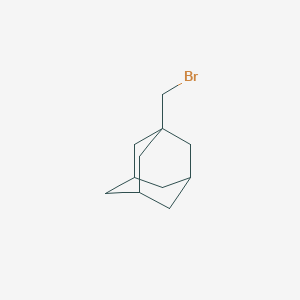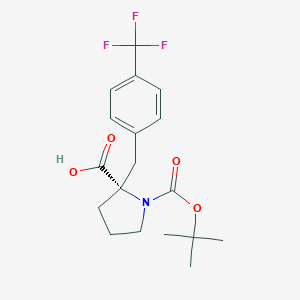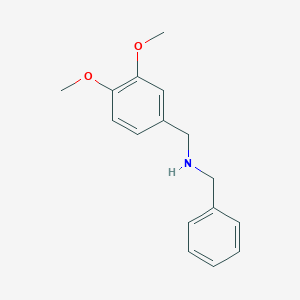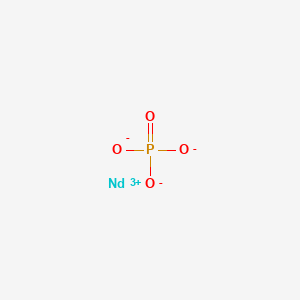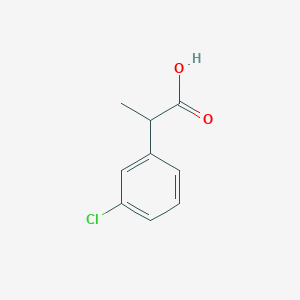
2-(3-氯苯基)丙酸
描述
Synthesis Analysis 2-(3-Chlorophenyl)propanoic acid and its derivatives are synthesized through various chemical reactions, aiming to improve chemical stability, liposolubility, or to investigate the influence of chlorine substituents on chiral separation and chemical reactivity. For example, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative aims to enhance its chemical properties (Chen et al., 2016). Additionally, the study of chlorine substituents' influence on the chiral separation of α-(chlorophenyl)propanoic acids highlights the impact of molecular modifications on enantioseparation (Jin et al., 2019).
Molecular Structure Analysis Crystal structure and molecular interactions of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been characterized using X-ray single crystal diffraction analysis, revealing insights into stereochemistry (Chen et al., 2016).
Chemical Reactions and Properties Research on 3-(triphenylgermyl)propanoic acid and its reactions with bromine and other compounds provides insight into the chemical reactivity and unusual properties of the β-carboxylic functional group (Zheng, Ye, & Ji, 1994).
Physical Properties Analysis The chiral separation of isomeric α-(chlorophenyl)propanoic acids reveals the impact of molecular structure on physical properties and the role of chlorine substituents in chiral recognition and separation efficiency (Jin et al., 2019).
Chemical Properties Analysis The study of the synthesis and reactivity of compounds like 3-(triphenylgermyl)propanoic acid provides valuable information on the chemical properties and potential applications of 2-(3-chlorophenyl)propanoic acid derivatives (Zheng, Ye, & Ji, 1994).
科学研究应用
Enantioseparation and Inclusion Interactions : A study by Jin et al. (2019) investigated the chiral separation of 2-(3-chlorophenyl)propanoic acids using countercurrent chromatography. The research highlighted the influence of chlorine substituents on chiral separation and the formation of inclusion compounds with hydroxypropyl-β-cyclodextrin (HP-β-CD) (Yang Jin et al., 2019).
Synthesis and Crystal Structure Analysis : Chen et al. (2016) synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-(3-chlorophenyl)propanoic acid, to improve its chemical stability and liposolubility. The crystal structure and stereochemistry were determined using X-ray single crystal diffraction analysis (Lei Chen et al., 2016).
Reactivity with Other Compounds : Qiang et al. (2010) studied the reactivity of 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid, focusing on their unusual properties when reacting with phenylmagnesium bromide (Z. Qiang et al., 2010).
Chemoenzymic Synthesis with Acaricidal Activity : Bosetti et al. (1994) synthesized enantiomers of a compound with high ovicidal activity against Tetranychus urticae, starting from enzymatically prepared optically pure 2-(3-chlorophenyl)propanoic acid (A. Bosetti et al., 1994).
Determination of Absolute Configuration Using VCD Studies : He and Polavarapu (2005) resolved enantiomers of 2-(3-chlorophenoxy) propanoic acid using chiral HPLC column and investigated using vibrational circular dichroism (VCD) to determine the absolute configuration (Jiangtao He & P. Polavarapu, 2005).
Stability Indicating RP-HPLC Method for Analysis : Maslarska et al. (2022) developed a stability indicating RP-HPLC method for analyzing 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH conditions (V. Maslarska et al., 2022).
Synthesis and Evaluation as cPLA2α Inhibitors : Tomoo et al. (2014) designed and synthesized 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors, studying the structure-activity relationships (T. Tomoo et al., 2014).
属性
IUPAC Name |
2-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518482 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propanoic acid | |
CAS RN |
14161-84-3 | |
| Record name | 2-(3-Chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

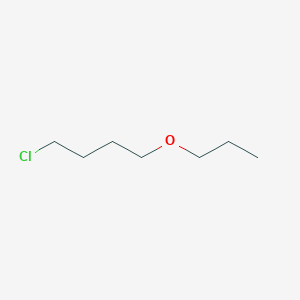
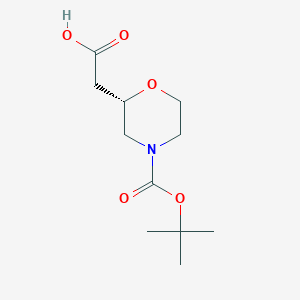
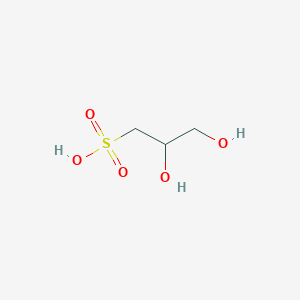
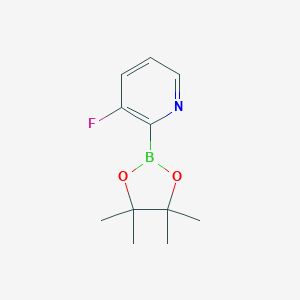
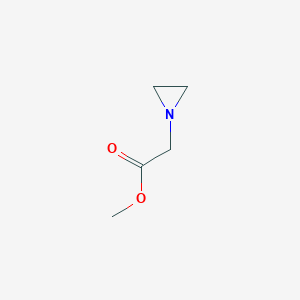
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)

